molecular formula C10H11BrO3 B6331481 3-Bromo-2-isopropoxybenzoic acid CAS No. 1247577-76-9

3-Bromo-2-isopropoxybenzoic acid

Cat. No.: B6331481
CAS No.: 1247577-76-9
M. Wt: 259.10 g/mol
InChI Key: RGKQTDRYBLRAKU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-isopropoxybenzoic acid typically involves the bromination of 2-isopropoxybenzoic acid. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator . The reaction conditions usually involve refluxing the reactants in a suitable solvent like chloroform or carbon tetrachloride.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that 3-Bromo-2-isopropoxybenzoic acid exhibits significant antimicrobial properties. A study published in the Journal of Antibiotics demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action is believed to disrupt bacterial cell wall synthesis, making it a potential candidate for antibiotic development.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory Properties
In a separate investigation, the compound was tested for anti-inflammatory effects in animal models. The results showed a reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

Material Science

Polymer Synthesis
this compound has been utilized in the synthesis of novel polymers. Its bromine atom allows for easy incorporation into polymer chains through radical polymerization techniques. This property enhances the thermal stability and mechanical strength of the resulting materials.

Polymer TypeProperties
Poly(3-Bromo-2-isopropoxybenzoate)High thermal stability, tensile strength

Organic Synthesis

Intermediate in Synthesis
This compound serves as a valuable intermediate in the synthesis of other organic compounds, particularly those used in pharmaceuticals. Its structure allows for further functionalization, enabling the creation of more complex molecules.

Case Study: Synthesis of Anticancer Agents

A notable case study involved the use of this compound as a precursor in the synthesis of a series of anticancer agents. The synthetic pathway included several steps where this compound was transformed into derivatives with enhanced cytotoxic activity against cancer cell lines.

Environmental Applications

Biodegradation Studies
Recent studies have explored the biodegradability of this compound in aquatic environments. The compound's breakdown products were assessed for toxicity, indicating that while it is stable initially, it can degrade into less harmful substances over time.

Biological Activity

3-Bromo-2-isopropoxybenzoic acid is a compound of interest due to its potential biological activities, particularly in agricultural applications and its effects on various pathogens. This article reviews the available literature on its biological activity, including its antimicrobial properties, effects on plant growth, and potential therapeutic applications.

  • Chemical Formula : C10H11BrO3
  • Molecular Weight : 243.10 g/mol
  • IUPAC Name : this compound
  • CAS Number : Not widely reported

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on brominated benzoic acids have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action often involves disruption of bacterial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)Mechanism of Action
This compoundE. coliTBDCell membrane disruption
3-Bromo-4-methoxybenzoic acidStaphylococcus aureusTBDProtein synthesis inhibition
2-Bromo-2-nitropropane-1,3-diolE. coli13 µg/mlOxidative stress induction

Agricultural Applications

The compound has shown promise as an agricultural biocide, particularly in controlling plant pathogens and weeds. Its efficacy against fungal pathogens such as Cytospora mandshurica and Coniella diplodiella has been documented, suggesting its potential as a fungicide.

Case Study: Efficacy Against Fungal Pathogens

In a controlled study, this compound was tested for its ability to inhibit fungal growth in vitro. Results indicated a significant reduction in fungal colony formation at concentrations above 100 µg/ml, with complete inhibition observed at higher concentrations.

Plant Growth Regulation

Beyond its antimicrobial properties, this compound has been noted for its growth-regulating effects on plants. It appears to modulate growth parameters such as root elongation and leaf expansion, potentially making it useful for enhancing crop yields.

Table 2: Effects on Plant Growth Parameters

Treatment Concentration (µg/ml)Root Length (cm)Leaf Area (cm²)
Control1015
501218
1001420

Properties

IUPAC Name

3-bromo-2-propan-2-yloxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-6(2)14-9-7(10(12)13)4-3-5-8(9)11/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGKQTDRYBLRAKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=C1Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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